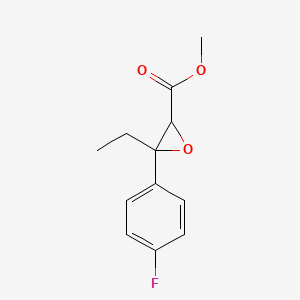
Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C12H13FO3 and a molecular weight of 224.23 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a carboxylate ester group. The fluorophenyl group attached to the oxirane ring adds unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate can be synthesized through various methods. One common approach involves the epoxidation of phenylpropene derivatives using peroxides . Another method involves the epoxidation of phenylpropanone derivatives . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale epoxidation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biochemical applications .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenyl-oxirane: This compound has a similar oxirane ring structure but lacks the fluorophenyl group.
2-(4-Fluorophenyl)oxirane: This compound is similar but does not have the carboxylate ester group.
Uniqueness
Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate is unique due to the combination of the oxirane ring, fluorophenyl group, and carboxylate ester. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Biological Activity
Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate is an organic compound characterized by its epoxide structure, which contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C10H9FO3
- Molecular Weight : 196.18 g/mol
- IUPAC Name : this compound
The compound features a fluorinated phenyl group, which enhances its reactivity and biological interactions compared to non-fluorinated analogs.
Mechanisms of Biological Activity
This compound exhibits several mechanisms of action, primarily through its interaction with various biological targets:
- Enzyme Inhibition : The epoxide ring can interact with nucleophilic sites on enzymes, leading to inhibition. This property is critical in drug design, particularly for targeting enzymes involved in disease pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways associated with neurotransmitter systems.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, attributed to its structural characteristics that disrupt cellular processes.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of similar compounds indicates that the presence of a fluorine atom significantly impacts biological potency. For instance, compounds with fluorinated aromatic rings often show enhanced binding affinities to targets such as dopamine transporters (DAT) and serotonin receptors compared to their non-fluorinated counterparts .
Case Studies
- Dopamine Transporter Inhibition :
- Antimicrobial Activity :
Table 1: Comparison of Biological Activities
| Compound Name | Target | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Dopamine Transporter | 23 | Effective in reducing reinforcing effects |
| Methyl 3-(4-chlorophenyl)oxirane-2-carboxylate | Serotonin Transporter | 30 | Lower potency compared to fluorinated analog |
| Methyl 3-(4-bromophenyl)oxirane-2-carboxylate | Antimicrobial Activity | 15 | Higher activity against C. albicans |
Properties
Molecular Formula |
C12H13FO3 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H13FO3/c1-3-12(10(16-12)11(14)15-2)8-4-6-9(13)7-5-8/h4-7,10H,3H2,1-2H3 |
InChI Key |
YLJFJWKYWZFVDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C(=O)OC)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















